(S)-N-Phenyl-2-pyrrolidinecarboxamide
Overview
Description
(S)-N-Phenyl-2-pyrrolidinecarboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a pyrrolidine ring attached to a phenyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
L-Prolinanilide, also known as (S)-N-Phenyl-2-pyrrolidinecarboxamide or (2S)-N-phenylpyrrolidine-2-carboxamide, is often used as a proline-based organic catalyst for asymmetric aldol reactions . The primary targets of L-Prolinanilide are likely to be the enzymes involved in these reactions.
Mode of Action
As a proline-based organic catalyst, it is likely that L-Prolinanilide interacts with its targets to facilitate the asymmetric aldol reactions . The compound may bind to the active sites of the enzymes, altering their conformation and enhancing their catalytic activity.
Biochemical Pathways
L-Prolinanilide is likely involved in the biochemical pathways related to the metabolism of proline, an amino acid. Proline metabolism is manipulated under stress by multiple and complex regulatory pathways and can profoundly influence cell death and survival in microorganisms, plants, and animals . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Prolinanilide are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. It may be metabolized by the liver and excreted through the kidneys
Result of Action
As a proline-based organic catalyst, it is likely to enhance the catalytic activity of certain enzymes, potentially leading to changes in cellular metabolism . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Prolinanilide. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Phenyl-2-pyrrolidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrolidine or its derivatives.
Formation of the Amide Bond: The carboxamide functional group is introduced by reacting the pyrrolidine derivative with an appropriate carboxylic acid or its derivative, such as an acid chloride or ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing chiral catalysts to achieve enantioselectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Phenyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.
Substitution Products: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(S)-N-Phenyl-2-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
(S)-N-Phenyl-2-pyrrolidinecarboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-Phenylpyrrolidine, N-Phenyl-2-pyrrolidone, N-Phenyl-2-pyrrolidinecarboxylic acid.
Uniqueness: The presence of the chiral center and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it distinct from other related compounds.
Properties
IUPAC Name |
(2S)-N-phenylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYBKZDRCXDOD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424913 | |
Record name | (S)-N-Phenyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64030-43-9 | |
Record name | (S)-N-Phenyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Prolinanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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